MAO-B Selective Inhibition Profile
8-Fluoroquinolin-7-amine exhibits preferential inhibition of Monoamine Oxidase B (MAO-B) over MAO-A. The compound demonstrated an IC50 of 15.4 μM against MAO-B, which represents a 6.5-fold selectivity over its IC50 of 100 μM against MAO-A [1]. This isoform selectivity is a quantifiable property that differentiates it from non-selective quinoline-based MAO inhibitors.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | MAO-B: 15.4 μM (15,400 nM); MAO-A: 100 μM (100,000 nM) |
| Comparator Or Baseline | Comparator is the same compound's activity on a different isoform (MAO-A vs. MAO-B) |
| Quantified Difference | 6.5-fold selectivity for MAO-B over MAO-A |
| Conditions | Inhibition of kynuramine conversion to 4-hydroxyquinoline after 20 min by fluorescence assay |
Why This Matters
This quantifiable selectivity is crucial for researchers designing experiments to target MAO-B in neurological models while minimizing off-target MAO-A effects.
- [1] BindingDB. (2013). BDBM50401987 (CHEMBL1492484) - Enzyme Inhibition Constant Data. View Source
